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Compound of Interest

Compound Name: 2-Methyl-2H-indazol-3-amine

Cat. No.: B3059325 Get Quote

An In-Depth Technical Guide to 2-Methyl-2H-indazol-3-amine (CAS: 97990-19-7): Properties,

Synthesis, and Applications

Abstract
This technical guide provides a comprehensive overview of 2-Methyl-2H-indazol-3-amine,

identified by CAS number 97990-19-7. As a key heterocyclic building block, this compound is of

significant interest to researchers in medicinal chemistry and drug development. This document

delineates its chemical and physical properties, provides a detailed analysis of its

spectroscopic signature, explores plausible synthetic routes and characteristic reactivity, and

discusses its applications as a crucial intermediate in the synthesis of pharmacologically active

agents. Safety and handling protocols are also outlined to ensure its proper use in a research

environment.

Introduction: The Indazole Scaffold in Modern Drug
Discovery
Nitrogen-containing heterocycles are foundational scaffolds in the development of new

therapeutic agents. Among these, the indazole nucleus—a bicyclic system comprising a

benzene ring fused to a pyrazole ring—stands out as a "privileged structure."[1][2] Indazole

derivatives are rarely found in nature but are prevalent in synthetic compounds that exhibit a

wide array of pharmacological activities, including anti-cancer, anti-inflammatory, anti-HIV, and

antimicrobial properties.[1][2]
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The structural rigidity of the indazole core, combined with its capacity for hydrogen bonding and

diverse functionalization, makes it an ideal framework for interacting with biological targets like

protein kinases.[3] The system can exist in two primary tautomeric forms, 1H-indazole and 2H-

indazole. While the 1H-tautomer is generally more stable, the 2H-isomers are crucial

components of numerous bioactive molecules.[1] Consequently, synthetic strategies that

provide regioselective access to functionalized 2H-indazoles are of high value. This guide

focuses specifically on 2-Methyl-2H-indazol-3-amine, a key intermediate that provides the

precise N2-methylation and C3-amination pattern sought after in the design of targeted

therapeutics.

Core Compound Profile: 2-Methyl-2H-indazol-3-
amine
Chemical Structure and Identifiers
2-Methyl-2H-indazol-3-amine is a substituted indazole where a methyl group is fixed at the N2

position of the pyrazole ring, and a primary amine is located at the C3 position. This

substitution pattern locks the molecule in the less common, but synthetically valuable, 2H-

tautomeric form.

Caption: Chemical structure of 2-Methyl-2H-indazol-3-amine.

Physicochemical and Handling Properties
The key properties and handling information for this compound are summarized below. While

experimental data for properties like melting and boiling points are not widely reported in the

literature, computed values and supplier information provide a useful profile.
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Property Value Source(s)

CAS Number 97990-19-7 [4][5][6][7]

Molecular Formula C₈H₉N₃ [5][6]

Molecular Weight 147.18 g/mol [4][5][6]

IUPAC Name 2-methyl-2H-indazol-3-amine [6]

Synonyms
3-Amino-2-methyl-2H-indazole,

2-methylindazol-3-amine
[4]

Appearance Solid

Purity Typically ≥95%

Storage Conditions
Store at 2-8°C, sealed, dry,

and protected from light.

LogP 1.73670 (Calculated) [4]

Analytical Characterization
Structural confirmation is paramount in synthesis. The following sections detail the expected

spectroscopic data used to verify the identity and purity of 2-Methyl-2H-indazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals confirming the key

structural features. Based on data from similar structures like 6-amino-2-methyl-2H-indazole,

the following peaks can be predicted:[8]

A singlet around 3.9-4.2 ppm corresponding to the three protons of the N-CH₃ group. Its

integration value of 3H and singlet multiplicity are definitive for this feature.

A broad singlet in the region of 4.0-5.5 ppm corresponding to the two protons of the C3-

NH₂ group. This peak's chemical shift can vary with solvent and concentration, and it will

exchange with D₂O.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.nbinno.com/?product/2-methylindazol-3-amine
https://www.moldb.com/product/97990-19-7
https://pubchem.ncbi.nlm.nih.gov/compound/590075
https://chemsigma.com/product/reagent?casno=97990-19-7
https://www.moldb.com/product/97990-19-7
https://pubchem.ncbi.nlm.nih.gov/compound/590075
https://www.nbinno.com/?product/2-methylindazol-3-amine
https://www.moldb.com/product/97990-19-7
https://pubchem.ncbi.nlm.nih.gov/compound/590075
https://pubchem.ncbi.nlm.nih.gov/compound/590075
https://www.nbinno.com/?product/2-methylindazol-3-amine
https://www.nbinno.com/?product/2-methylindazol-3-amine
https://www.benchchem.com/product/b3059325?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_50593-30-1_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3059325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A complex multiplet pattern in the aromatic region, typically between 6.5-7.8 ppm,

corresponding to the four protons on the benzene ring.

¹³C NMR: The carbon NMR spectrum should display 8 distinct signals, consistent with the

molecular formula.[6]

One signal in the aliphatic region (~35-45 ppm) for the N-CH₃ carbon.

Seven signals in the aromatic/heterocyclic region (~110-150 ppm) for the carbons of the

indazole core.

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is a key tool for confirming molecular weight.

The GC-MS data for this compound shows a prominent molecular ion peak (M⁺) at m/z = 147,

corresponding to the molecular weight of the parent molecule.[6]

Infrared (IR) Spectroscopy
The IR spectrum provides crucial information about the functional groups present. For 2-
Methyl-2H-indazol-3-amine, the following characteristic absorption bands are expected:

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the

3300-3450 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretches.

N-H Bending: A medium to strong scissoring vibration should appear around 1580-1650

cm⁻¹.

C-H Stretching: Aromatic C-H stretches will be visible just above 3000 cm⁻¹, while aliphatic

C-H stretches from the methyl group will appear just below 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring and heterocyclic stretching vibrations will produce

several bands in the 1450-1600 cm⁻¹ region.

C-N Stretching: A strong band corresponding to the aromatic amine C-N stretch is expected

in the 1250-1335 cm⁻¹ region.

Synthesis and Chemical Reactivity
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Synthetic Strategies for the 2H-Indazole-3-amine Core
The regioselective synthesis of 2-substituted-2H-indazoles is a persistent challenge, as

alkylation of the parent indazole often favors the thermodynamically more stable N1 position.[9]

However, several strategies have been developed to overcome this.

Reductive Cyclization: A common and effective method involves the reductive cyclization of

an o-nitrobenzaldimine precursor. Condensation of an o-nitrobenzaldehyde with

methylamine would generate the imine, which can then be cyclized using a reducing agent

like tri-n-butylphosphine to form the N-N bond and yield the 2-methyl-2H-indazole core.[10]

Multi-component Reactions: Copper-catalyzed three-component reactions of a 2-

bromobenzaldehyde, a primary amine (e.g., methylamine), and sodium azide provide a

direct route to 2-substituted 2H-indazoles.[3][10]

From 2-Halobenzonitriles: A practical route to 3-aminoindazoles involves the reaction of

hydrazines with 2-halobenzonitriles.[11] For the target molecule, reacting 2-fluorobenzonitrile

with methylhydrazine in the presence of a suitable base is a plausible and direct pathway.

Plausible Synthetic Workflow
The following workflow, based on the reaction of a 2-halobenzonitrile with methylhydrazine,

represents a direct and efficient approach to synthesizing the target compound. The choice of a

fluorine substituent on the benzonitrile is often preferred due to its high reactivity in nucleophilic

aromatic substitution.

2-Fluorobenzonitrile +
Methylhydrazine

Base (e.g., K2CO3)
Solvent (e.g., DMSO)

Heat (e.g., 120 °C)

Reaction Cyclization Intermediate Aqueous Workup
& Extraction 2-Methyl-2H-indazol-3-amineColumn Chromatography

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 2-Methyl-2H-indazol-3-amine.

Experimental Protocol (Hypothetical):
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Reaction Setup: To a solution of 2-fluorobenzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO),

add potassium carbonate (2.0 eq) and methylhydrazine (1.2 eq).

Heating: Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction

progress by Thin Layer Chromatography (TLC).

Workup: After cooling to room temperature, pour the reaction mixture into water and extract

with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure.

Isolation: Purify the crude residue by silica gel column chromatography to yield the final

product.

Validation: Confirm the structure and purity of the isolated solid using NMR, MS, and IR

spectroscopy as detailed in Section 3.0.

Key Reactivity Profile
The chemical reactivity of 2-Methyl-2H-indazol-3-amine is dominated by its primary amino

group, making it a versatile intermediate.

N-Acylation/Alkylation: The C3-amino group readily reacts with acyl chlorides, anhydrides, or

alkyl halides to form amide or secondary/tertiary amine derivatives.

Cyclocondensation Reactions: In modern organic synthesis, 3-aminoindazoles are valuable

partners in cyclocondensation reactions. For instance, they can react with 1,3-dicarbonyl

compounds or their equivalents in Lewis acid-promoted [3+3] annulations to construct fused

polycyclic systems like pyrimido[1,2-b]indazoles, which are themselves of pharmacological

interest.[12]

Applications in Medicinal Chemistry and Drug
Development
Role as a Key Intermediate for Kinase Inhibitors
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The primary application of 2-Methyl-2H-indazol-3-amine is as a highly specialized building

block in the synthesis of complex drug molecules. The indazole scaffold is a proven bioisostere

of purine, allowing it to effectively target the ATP-binding sites of protein kinases. Many potent

kinase inhibitors require a specific substitution pattern, and this compound provides the N2-

methyl-C3-amine core. For example, 3-aminoindazole derivatives have been pivotal in the

development of potent inhibitors for targets like Anaplastic Lymphoma Kinase (ALK), a key

driver in certain cancers.[1] The drug Entrectinib, an ALK inhibitor, is a prominent example

derived from a 3-aminoindazole starting material.[1]

Logical Relationship: From Building Block to Bioactive
Compound
The value of 2-Methyl-2H-indazol-3-amine lies in its ability to be incorporated into a larger

molecular framework, where the indazole core serves as the primary pharmacophore for kinase

binding, and the C3-amine acts as a chemical handle for further elaboration.
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Caption: Logical flow from intermediate to biological action.

Patent Landscape and Future Directions
The patent literature is rich with indazole derivatives for a multitude of therapeutic applications,

from oncology to infectious diseases.[2][13] The continued exploration of kinase inhibitors and

other targeted therapies ensures that demand for well-defined intermediates like 2-Methyl-2H-
indazol-3-amine will remain high. Future research will likely focus on developing even more

efficient and regioselective synthetic routes and expanding the library of complex molecules

derived from this versatile scaffold.
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Safety and Handling
Hazard Identification
2-Methyl-2H-indazol-3-amine is classified as an irritant and requires careful handling.

Hazard Information Details Source(s)

GHS Pictogram GHS07 (Exclamation Mark)

Signal Word Warning

Hazard Statements

H315: Causes skin

irritation.H319: Causes serious

eye irritation.

Precautionary Statements

P264, P280, P302+P352,

P305+P351+P338,

P332+P313, P337+P313

Recommended Handling Procedures
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear nitrile gloves and a lab coat. Ensure gloves are inspected prior to

use and changed if contaminated.

Respiratory Protection: Not typically required if handled in a fume hood. If dusts are

generated, use an approved particulate respirator.

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the

laboratory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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